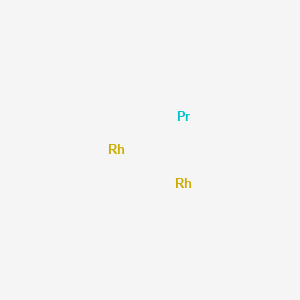
4-Nitro-N-(2,2,2-trinitroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-(2,2,2-trinitroethyl)aniline: is a chemical compound known for its unique structure and properties. It is an organic compound that contains both nitro and aniline functional groups, making it a significant subject of study in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(2,2,2-trinitroethyl)aniline typically involves the nitration of aniline derivatives. The process often includes the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the aniline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-N-(2,2,2-trinitroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of corresponding aniline derivatives.
Substitution: Formation of halogenated nitroanilines.
Scientific Research Applications
Chemistry: 4-Nitro-N-(2,2,2-trinitroethyl)aniline is used as an intermediate in the synthesis of various dyes, pigments, and other organic compounds. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It serves as a model compound for investigating the toxicity and metabolic pathways of nitroaromatics .
Industry: Industrially, this compound is used in the production of explosives, propellants, and other energetic materials.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(2,2,2-trinitroethyl)aniline involves its interaction with biological molecules through its nitro and aniline groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. The compound can also induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism .
Comparison with Similar Compounds
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
- 2,4,6-Trinitroaniline
- 2-Nitro-4-trifluoromethylaniline
Comparison: 4-Nitro-N-(2,2,2-trinitroethyl)aniline is unique due to the presence of multiple nitro groups, which enhance its reactivity and stability compared to other nitroanilines. Its high nitrogen content makes it particularly valuable in the production of energetic materials, distinguishing it from other similar compounds .
Properties
CAS No. |
57704-68-4 |
|---|---|
Molecular Formula |
C8H7N5O8 |
Molecular Weight |
301.17 g/mol |
IUPAC Name |
4-nitro-N-(2,2,2-trinitroethyl)aniline |
InChI |
InChI=1S/C8H7N5O8/c14-10(15)7-3-1-6(2-4-7)9-5-8(11(16)17,12(18)19)13(20)21/h1-4,9H,5H2 |
InChI Key |
UVTSPQHXPZNVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)


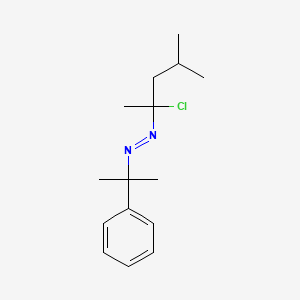
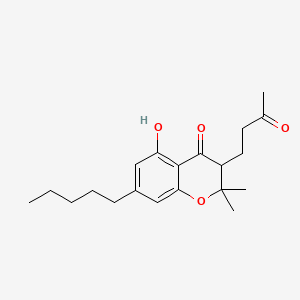
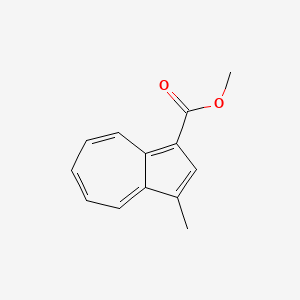
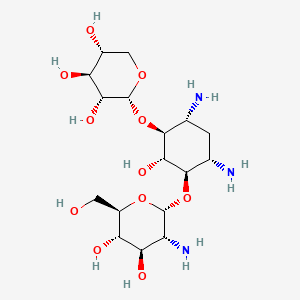
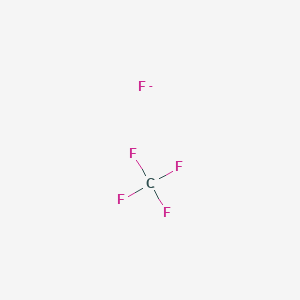
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
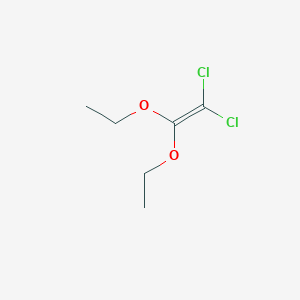
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
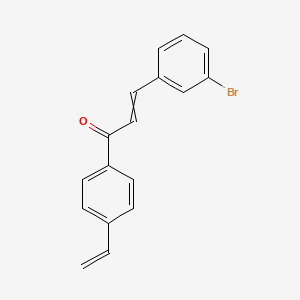
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
